molecular formula C19H28N4O3S B5602730 N-cyclopropyl-3-{1-isopropyl-5-[(isopropylamino)sulfonyl]-1H-benzimidazol-2-yl}propanamide

N-cyclopropyl-3-{1-isopropyl-5-[(isopropylamino)sulfonyl]-1H-benzimidazol-2-yl}propanamide

Cat. No. B5602730
M. Wt: 392.5 g/mol
InChI Key: CPBBSWJMAOERFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N-cyclopropyl-3-{1-isopropyl-5-[(isopropylamino)sulfonyl]-1H-benzimidazol-2-yl}propanamide typically involves multiple steps, including the formation of key intermediates and the introduction of functional groups. For compounds with similar complexity, methodologies such as cyclopropanation reactions and addition-hydroamination reactions are often employed to introduce specific structural motifs and achieve desired stereochemistry (Davies et al., 1996); (Giles et al., 2009).

Molecular Structure Analysis

The molecular structure of such a compound is crucial for understanding its reactivity and interaction with biological targets. Techniques like X-ray crystallography are invaluable for determining the precise three-dimensional arrangement of atoms within the molecule, which in turn influences its chemical and physical properties (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The functional groups present in this compound, such as the sulfonamide and the benzimidazole ring, contribute to its chemical reactivity. These groups can participate in various chemical reactions, including cycloadditions, which can be exploited for further derivatization or for the synthesis of related compounds (Dorokhov et al., 1990).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are directly influenced by the molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its formulation in potential applications. Techniques like single crystal X-ray diffraction and spectroscopic methods provide detailed information on these aspects (Durgun et al., 2016).

Scientific Research Applications

Green Chemistry Alternatives

Research on safer substitutes for hazardous chemicals like arylsulfonyl isocyanates, which are related to the sulfonamide functionality in the given compound, has led to the development of non-hazardous alternatives. These substitutes are designed to avoid the use of dangerous chemicals such as phosgene, emphasizing the importance of green chemistry in producing safer compounds for industrial and research purposes (Sączewski, Brzozowski, & Kornicka, 2006).

Antiviral Applications

Benzimidazole derivatives have been investigated for their potential in inhibiting viral replication. For instance, certain nonnucleoside compounds have been found to selectively inhibit cytomegalovirus (CMV) replication, highlighting the utility of benzimidazole and sulfonamide functionalities in developing antiviral therapies (Buerger et al., 2001).

Anticonvulsant Agents

Compounds incorporating a sulfonamide moiety have been synthesized and evaluated for their anticonvulsant activity. Derivatives displaying significant protective effects against induced convulsions illustrate the potential of sulfonamide-containing compounds in the development of new anticonvulsant drugs (Farag et al., 2012).

Fungicidal Activity

The synthesis of bis(2-arylcarbonylamino-1H-benzimidazol-5-yl) sulfones has shown fungicidal activity, indicating the relevance of benzimidazole derivatives in the development of agricultural chemicals to protect crops from fungal infections (Pilyugin et al., 2008).

Synthesis of Novel Derivatives

Research into the synthesis of novel thiazole, triazole, and pyrimidine derivatives incorporating benzimidazole structures suggests a wide range of potential biological activities. The prediction of activities such as Mucomembranous protector and Transcription factor STAT inhibitor highlights the chemical diversity and potential utility of these compounds in therapeutic applications (Khodairy, Moustafa, & Ahmed, 2017).

properties

IUPAC Name

N-cyclopropyl-3-[1-propan-2-yl-5-(propan-2-ylsulfamoyl)benzimidazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3S/c1-12(2)22-27(25,26)15-7-8-17-16(11-15)21-18(23(17)13(3)4)9-10-19(24)20-14-5-6-14/h7-8,11-14,22H,5-6,9-10H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBBSWJMAOERFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)CCC(=O)NC3CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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